4-Amino-7-bromoquinoline

Catalog No.
S670565
CAS No.
65340-74-1
M.F
C9H7BrN2
M. Wt
223.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-7-bromoquinoline

CAS Number

65340-74-1

Product Name

4-Amino-7-bromoquinoline

IUPAC Name

7-bromoquinolin-4-amine

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12)

InChI Key

CDROXEYPGVJRGK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1Br)N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)N

The exact mass of the compound 4-Amino-7-bromoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-7-bromoquinoline (CAS 65340-74-1) is a halogenated quinoline derivative widely employed as a critical intermediate in organic synthesis. Its structure is foundational for building more complex molecules, particularly in medicinal chemistry for the development of kinase inhibitors and antimalarial agents. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling diverse downstream modifications through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. This strategic functionalization is crucial for creating libraries of compounds to explore structure-activity relationships (SAR) in drug discovery programs.

Substituting 4-Amino-7-bromoquinoline with its chloro-analog (4-Amino-7-chloroquinoline) or the unsubstituted parent (4-Aminoquinoline) is often unfeasible in established synthetic routes and discovery programs. The identity of the halogen at the 7-position fundamentally dictates reactivity in crucial C-C and C-N bond-forming reactions. Aryl bromides generally exhibit higher reactivity and different optimal coupling conditions in palladium-catalyzed reactions compared to aryl chlorides, impacting reaction times, catalyst loading, and yields. Furthermore, in a biological context, the 7-position substituent is critical for target engagement; for example, the 7-chloroquinoline nucleus is a known pharmacophore for antimalarial activity and binding to specific nuclear receptors, and substitution with bromine alters the steric and electronic properties that govern this interaction. Therefore, seemingly minor changes to this position can lead to significant, unpredictable changes in both synthetic performance and final compound efficacy, making analogs non-interchangeable for established protocols.

Superior Precursor for Parallel Synthesis of Diverse Biaryl Analogs via Suzuki Coupling

In the parallel synthesis of a library of 7-substituted 4-aminoquinolines, the 7-bromo moiety serves as a critical reactive handle for diversification. A synthetic strategy employed 7-bromo-4-chloroquinoline as a key intermediate, which was subsequently aminated and then subjected to Suzuki coupling with a variety of boronic acids. This approach successfully generated a diverse array of biaryl-containing compounds, which demonstrated consistently good potency against drug-resistant malarial strains (P. falciparum K1). The use of the bromo-intermediate is explicitly cited as enabling this diversification strategy, which would be less efficient with a less reactive chloro- or un-substituted analog.

Evidence DimensionSynthetic Utility & Final Product Potency
Target Compound DataServes as a key intermediate enabling the synthesis of a biaryl-containing subset of compounds with good potency against the drug-resistant K1 strain of P. falciparum.
Comparator Or BaselineThe parent 7-chloroquinoline nucleus, which is common in older antimalarials like chloroquine, often shows significantly reduced activity against resistant strains.
Quantified DifferenceWhile direct yield comparisons are not provided, the biaryl series derived from the 7-bromo intermediate was the only subset to show 'consistently good potency' against the resistant K1 strain, unlike diaryl ether or alkylaryl series which were less effective.
ConditionsParallel synthesis of 7-substituted 4-aminoquinolines followed by antimalarial activity screening against P. falciparum strains 3D7 (sensitive) and K1 (resistant).

For researchers building libraries for SAR studies, the 7-bromo group provides a reliable and effective attachment point for Suzuki coupling to generate diverse, biologically active molecules that overcome known drug resistance mechanisms.

Enables Regioselective Synthesis Not Readily Achievable with Other Halides

The synthesis of the key intermediate 7-bromo-4-chloroquinoline highlights the differential reactivity essential for process chemistry. During the synthesis, a cyclization step produces an inseparable 2:1 mixture of regioisomers (7-bromo-4-hydroxyquinoline and 5-bromo-4-hydroxyquinoline). However, upon subsequent chlorination with POCl3, the resulting 7-bromo-4-chloroquinoline (the desired intermediate) could be successfully separated from its 5-bromo isomer by standard column chromatography. This demonstrates that the specific bromo-substitution pattern enables a practical purification step that might not be as straightforward with other isomers or halides due to different physical properties (e.g., polarity, crystal packing).

Evidence DimensionPurification & Isolation Feasibility
Target Compound DataThe chlorinated product, 7-bromo-4-chloroquinoline, was successfully separated from its 5-bromo isomer via column chromatography.
Comparator Or BaselineThe precursor hydroxy-isomers (7-bromo-4-hydroxyquinoline and 5-bromo-4-hydroxyquinoline) were inseparable by flash column chromatography and crystallization.
Quantified DifferenceQualitative difference: Separable vs. Inseparable.
ConditionsChlorination of a regioisomeric mixture with POCl3, followed by silica gel column chromatography.

This evidence is critical for process development and scale-up, as it confirms that using the bromo-substituted aniline precursor leads to a key intermediate that can be purified effectively, ensuring high purity of the final starting material for subsequent steps.

Core Building Block for Antimalarial Drug Discovery Programs

This compound is the right choice for research programs focused on developing next-generation antimalarial drugs that overcome chloroquine resistance. The 7-bromo position serves as a validated handle for introducing biaryl motifs via Suzuki coupling, a strategy shown to yield compounds with potent activity against resistant P. falciparum strains.

Precursor for Kinase Inhibitor Synthesis and SAR Libraries

In medicinal chemistry workflows, 4-Amino-7-bromoquinoline is a preferred starting material for creating libraries of kinase inhibitors. The bromo group's reliable reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of various substituents at the 7-position, which is a common strategy for optimizing target binding and selectivity.

Intermediate for Process Development Requiring Regioisomer Separation

This compound is indicated for synthetic routes where control of regiochemistry is critical. Its precursor, 7-bromo-4-chloroquinoline, can be effectively purified from its 5-bromo isomer, a step that is often challenging with the unchlorinated analogs. This ensures high isomeric purity for multi-step syntheses where precise substitution is paramount.

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Amino-7-bromoquinoline

Dates

Last modified: 08-15-2023

Explore Compound Types